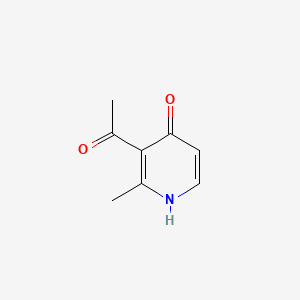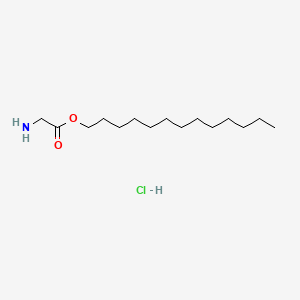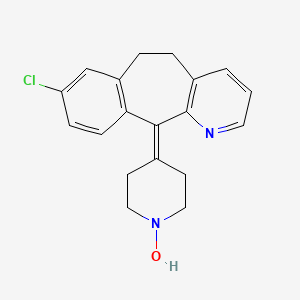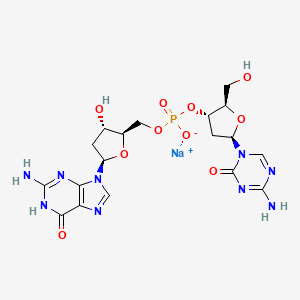![molecular formula C18H14N2O2S B584349 2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol CAS No. 952181-73-6](/img/structure/B584349.png)
2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol is a Schiff base compound that has garnered interest due to its unique structural properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a thiophene ring, which is known for its aromaticity and stability, making it a valuable component in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-aminothiophene. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of 2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol involves its ability to form stable complexes with metal ions through coordination with the imine nitrogen and hydroxyl oxygen atoms. These metal complexes can exhibit various biological activities, such as enzyme inhibition or interaction with DNA, depending on the metal ion and the specific structure of the complex .
類似化合物との比較
Similar Compounds
2-[(2-Hydroxyphenyl)iminomethyl]phenol: Lacks the thiophene ring, making it less aromatic and stable.
2-[(2-Hydroxyphenyl)iminomethyl]thiophene: Similar structure but without the additional phenol group, affecting its coordination properties.
Uniqueness
2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol is unique due to the presence of both the thiophene ring and the phenol group, which enhance its stability and coordination capabilities. This makes it a versatile compound for various applications in chemistry, biology, and industry.
特性
IUPAC Name |
2-[[5-[(2-hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-17-7-3-1-5-15(17)19-11-13-9-10-14(23-13)12-20-16-6-2-4-8-18(16)22/h1-12,21-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJIOVOWEUNXJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(S2)C=NC3=CC=CC=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone](/img/structure/B584277.png)



![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)

![2H-Furo[2,3-E]indole](/img/structure/B584287.png)
